molecular formula C19H19N3O2S B2688580 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea CAS No. 1795476-63-9

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2688580
CAS No.: 1795476-63-9
M. Wt: 353.44
InChI Key: NRTLOIZGJDFNFS-UHFFFAOYSA-N
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Description

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a thiazole ring and a phenoxyethyl group, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 2-(2-Methylthiazol-4-yl)aniline with 2-phenoxyethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible therapeutic applications due to its unique structure, which might interact with specific biological targets.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and phenoxyethyl group could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenylethyl)urea: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.

    1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-methoxyethyl)urea: Contains a methoxyethyl group, which might alter its chemical and biological properties.

Uniqueness

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea is unique due to the presence of both a thiazole ring and a phenoxyethyl group. This combination might confer distinct chemical reactivity and biological activity compared to other urea derivatives.

Properties

IUPAC Name

1-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-21-18(13-25-14)16-9-5-6-10-17(16)22-19(23)20-11-12-24-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTLOIZGJDFNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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